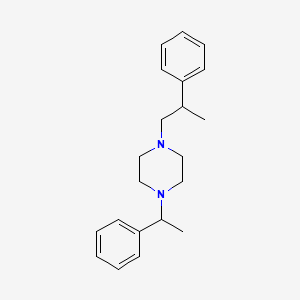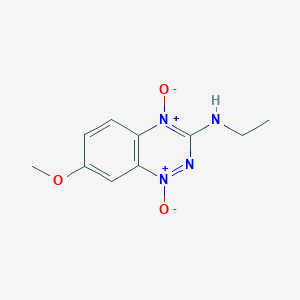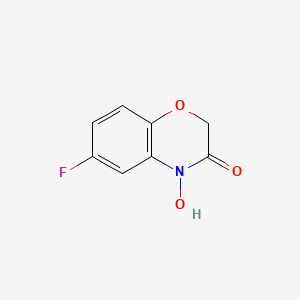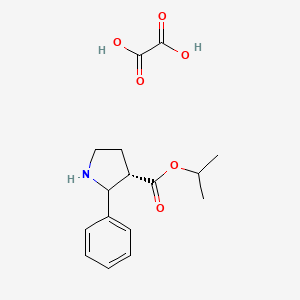![molecular formula C28H52O3Si2 B15173687 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- is a complex organic compound that belongs to the class of naphthalenols. This compound is characterized by the presence of multiple silyl groups, which are known for their ability to enhance the stability and reactivity of organic molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- typically involves multiple steps, including the protection of hydroxyl groups, the introduction of silyl groups, and the formation of the tetrahydro structure. Common synthetic routes include:
Protection of Hydroxyl Groups: The hydroxyl groups on the naphthalenol are protected using silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Introduction of Silyl Groups: The protected naphthalenol is then subjected to further silylation using reagents like tris(isopropyl)silyl chloride (TIPS-Cl) to introduce additional silyl groups.
Formation of Tetrahydro Structure: The final step involves the reduction of the naphthalene ring to form the tetrahydro structure, which can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Chemical Reactions Analysis
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides like bromine (Br2) or iodine (I2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 typically yields ketones, while reduction with LiAlH4 produces alcohols.
Scientific Research Applications
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- involves its interaction with molecular targets and pathways in biological systems. The silyl groups enhance the compound’s stability and facilitate its binding to specific enzymes or receptors. This binding can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- can be compared with other similar compounds, such as:
2-Naphthalenol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: This compound has a similar structure but differs in the position of the silyl groups and the presence of additional substituents.
1-Naphthalenol, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Another similar compound with variations in the position of the silyl groups.
The uniqueness of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]- lies in its specific arrangement of silyl groups and the tetrahydro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H52O3Si2 |
|---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxy-1-[3-tri(propan-2-yl)silyloxypropyl]-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C28H52O3Si2/c1-21(2)33(22(3)4,23(5)6)30-19-13-18-28(29)17-12-14-24-20-25(15-16-26(24)28)31-32(10,11)27(7,8)9/h15-16,20-23,29H,12-14,17-19H2,1-11H3 |
InChI Key |
RSMBDXCSXMLAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)

![N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15173637.png)
![tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate](/img/structure/B15173638.png)
![2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid](/img/structure/B15173655.png)

![2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol](/img/structure/B15173664.png)



![2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole](/img/structure/B15173699.png)
![3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B15173706.png)
